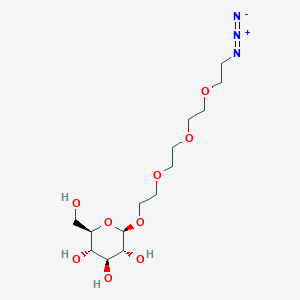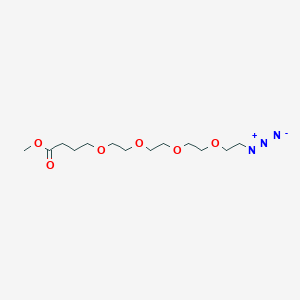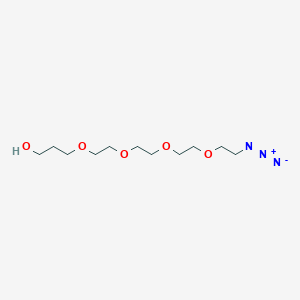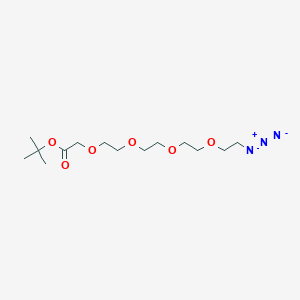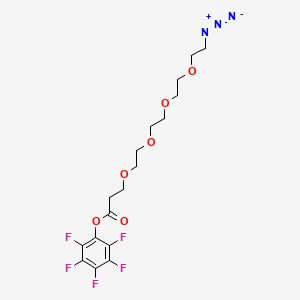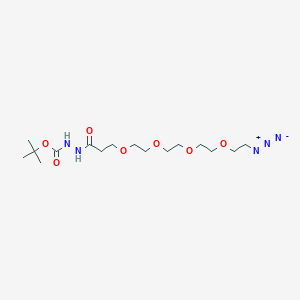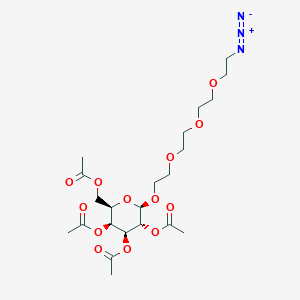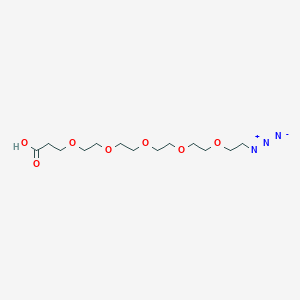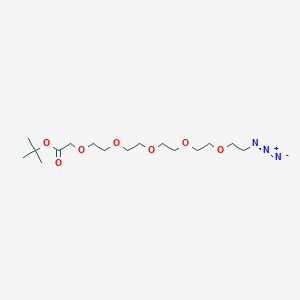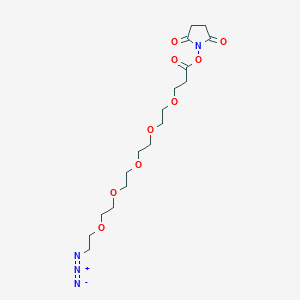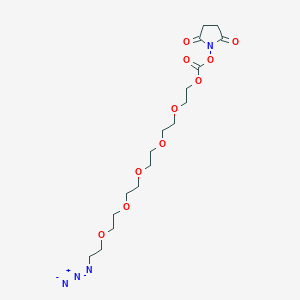
BAY-386
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY-386 is a PAR1 receptor inhibitor which suppresses activation of thrombin and platelet activity.
Applications De Recherche Scientifique
Hypersonic Research Aircraft Design
A study by Jackson and Taylor (1976) explores the application of advanced technologies in the design of a hypersonic research aircraft. This includes the implementation of a versatile design featuring a large removable payload bay, removable wings, and a structure that integrates engine and airframe, using materials like Lockalloy (Be-38Al) for effective heat-sink structures. The research focuses on alleviating thermal stress and indicates the feasibility of the structural design within initial weight estimates. The significance lies in advancing hypersonic research through innovative design and material use (Jackson & Taylor, 1976).
Bayesian Methods in Non-Significant Results
Bayesian Model Evidence in Biological Sciences
Penny et al. (2010) elaborate on the use of Bayesian model evidence in biological sciences, focusing on model selection and Bayesian model averaging. This approach is essential for making inferences based on the parameters of the model with the highest evidence, especially in complex scenarios involving multiple models and varying subject responses. The methodology provides a unified approach for incorporating prior information and uncertainties, facilitating more accurate and comprehensive scientific inferences (Penny et al., 2010).
Empirical Bayes Analysis in Microarray Experiments
Efron et al. (2001) utilize an empirical Bayes model to analyze a microarray experiment involving the genetic effects of ionizing radiation on human genes. This model efficiently reduces massive data to a summary statistic per gene and makes simultaneous inferences about gene alterations due to radiation. Such applications highlight the importance of Bayesian methods in managing and interpreting large-scale biological data (Efron et al., 2001).
Bayesian Methods in Critical Care Medicine Research
Kalil and Sun (2014) review Bayesian methods' utility in clinical decision-making and research in critical care medicine. They highlight the adaptability of Bayesian methodology in integrating subjective and objective knowledge into clinical trial design, execution, and interpretation, which is crucial in critical care where evidence-based decisions are often challenging. This approach allows for simultaneous testing of various degrees of knowledge and hypotheses in clinical trials, enhancing the applicability and effectiveness of research in critical care medicine (Kalil & Sun, 2014).
Propriétés
Numéro CAS |
1256941-06-6 |
|---|---|
Nom du produit |
BAY-386 |
Formule moléculaire |
C22H25F3N4O5S |
Poids moléculaire |
514.52 |
Nom IUPAC |
((3S,5S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-5-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)(1,1-dioxidothiomorpholino)methanone |
InChI |
InChI=1S/C22H25F3N4O5S/c23-22(24,25)33-18-5-3-14(4-6-18)16-11-17(20-26-19(27-34-20)15-1-2-15)13-29(12-16)21(30)28-7-9-35(31,32)10-8-28/h3-6,15-17H,1-2,7-13H2/t16-,17+/m1/s1 |
Clé InChI |
RNQODBQYMXYMCT-SJORKVTESA-N |
SMILES |
O=C(N1C[C@@H](C2=NC(C3CC3)=NO2)C[C@@H](C4=CC=C(OC(F)(F)F)C=C4)C1)N(CC5)CCS5(=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BAY386; BAY 386; BAY-386 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



